Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate
Overview
Description
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a chemical compound with the molecular formula C18H22O5 . It has a molecular weight of 318.36 . This compound is typically stored in a refrigerator and is solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is1S/C18H22O5/c1-6-23-18(20)11-7-13-12(14(19)8-11)9-15(21-4)17(22-5)16(13)10(2)3/h7-10,19H,6H2,1-5H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate is a solid at room temperature . It has a molecular weight of 318.37 and a molecular formula of C18H22O5 .Scientific Research Applications
Synthesis and Optical Properties for Molecular Diagnosis
One notable application is the synthesis of a fluorescent probe for β-amyloids, crucial for Alzheimer's disease diagnosis. The compound was synthesized through catalytic acylation, demonstrating high binding affinities toward Aβ(1–40) aggregates in vitro, showcasing its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Organic Synthesis Techniques
Research has also focused on the development of synthetic methods for functionalized naphthalenes, which are valuable in organic chemistry. For example, an efficient method was developed for synthesizing naphthalenes with various substituents, utilizing selective Pt-catalyzed intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates (Kang et al., 2012).
Study of Reaction Mechanisms
The mild autoxidation of 1-alkyl-2-naphthols, including reactions involving isopropyl groups, to produce hydroperoxynaphthalenones has been studied. This research provides insight into the oxidation processes of naphthols and the formation of hydroperoxynaphthalenones, contributing to the understanding of reaction mechanisms in organic chemistry (Carnduff & Leppard, 1977).
Material Science Applications
In material science, studies have investigated the crystallization kinetics of polypropylene resins with a liquid crystalline polymer, demonstrating the influence of different melting conditions on crystallization rates and the nucleating effect of the liquid crystalline polymer on polypropylene resins (Marinelli & Bretas, 2003).
Synthesis of Chiral Compounds
Another area of application includes the synthesis of chiral compounds, such as the preparation of polysiloxane materials with chiral amide side-chains. These materials are used in capillary gas chromatography for the enantiomeric separation of amino acid derivatives, showcasing the role of chiral amide groups in enhancing chromatographic separation efficiency (Bradshaw et al., 1987).
Safety And Hazards
This compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 4-hydroxy-6,7-dimethoxy-8-propan-2-ylnaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-23-18(20)11-7-13-12(14(19)8-11)9-15(21-4)17(22-5)16(13)10(2)3/h7-10,19H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYUFDYPLRJCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743633 | |
Record name | Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-8-isopropyl-6,7-dimethoxy-2-naphthoate | |
CAS RN |
1174764-48-7 | |
Record name | Ethyl 4-hydroxy-6,7-dimethoxy-8-(propan-2-yl)naphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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